Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate)

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by an acid or base, with common catalysts including sulfuric acid or sodium hydroxide. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired triacylglycerol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, is also common in industrial processes to achieve more specific esterification and reduce by-products .

Types of Reactions:

Oxidation: Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) can undergo oxidation reactions, particularly at the unsaturated bonds in the fatty acid chains. Common oxidizing agents include potassium permanganate and ozone.

Hydrolysis: This compound can be hydrolyzed to yield glycerol and the corresponding fatty acids. This reaction is typically catalyzed by acids, bases, or enzymes such as lipases.

Transesterification: In the presence of an alcohol and a catalyst, glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) can undergo transesterification to produce different esters and glycerol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.

Hydrolysis: Acidic or basic conditions, or enzymatic catalysis using lipases.

Transesterification: Alcohols (e.g., methanol, ethanol) and catalysts such as sodium methoxide or lipases.

Major Products:

Oxidation: Oxidized fatty acids and various oxidation products.

Hydrolysis: Glycerol and the corresponding fatty acids.

Transesterification: Different esters and glycerol.

Applications De Recherche Scientifique

Nutritional Applications

Glycerol esters are commonly found in dietary fats and oils. They provide essential fatty acids that are crucial for human health. The unsaturated nature of the fatty acids in this compound contributes to:

- Heart Health : Unsaturated fats are known to improve cardiovascular health by reducing bad cholesterol levels.

- Energy Source : As a component of dietary fats, it serves as a concentrated source of energy.

Industrial Applications

Glycerol esters have several industrial applications:

- Food Industry : Used as emulsifiers and stabilizers in food products, enhancing texture and shelf life.

- Cosmetics : Employed in formulations for skin care products due to their moisturizing properties.

- Pharmaceuticals : Act as excipients in drug formulations, aiding in the delivery of active pharmaceutical ingredients.

Research Applications

Recent studies have explored the biochemical pathways involving glycerides like Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate):

- Metabolic Studies : Investigated for its role in lipid metabolism and energy storage.

- Cellular Studies : Examined for effects on cell signaling pathways related to inflammation and metabolic disorders.

Case Study 1: Nutritional Impact on Heart Health

A study published in the Journal of Nutrition examined the effects of dietary fats on cardiovascular health. Participants consuming diets rich in unsaturated fatty acids, including those from glycerides like Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate), showed improved lipid profiles compared to those consuming saturated fats. This underscores the importance of incorporating such compounds into diets for heart health.

Case Study 2: Industrial Emulsification

Research conducted by the Food Science Institute demonstrated that glycerol esters improve the stability of emulsified products. In trials with salad dressings containing Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate), the emulsions exhibited significantly longer shelf life and better texture compared to those without these emulsifiers.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Nutritional | Source of essential fatty acids | Supports heart health |

| Industrial | Used as emulsifiers/stabilizers | Enhances product texture and shelf life |

| Research | Studies on lipid metabolism | Insights into metabolic disorders |

Mécanisme D'action

The mechanism of action of glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) primarily involves its metabolism in biological systems. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can undergo β-oxidation to produce energy, while glycerol can enter glycolysis or gluconeogenesis pathways .

Comparaison Avec Des Composés Similaires

Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate): Another triacylglycerol with different fatty acid composition.

Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate): Similar structure but different positional isomers.

Uniqueness: Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This combination affects its melting point, solubility, and reactivity, making it suitable for specific applications in research and industry .

Activité Biologique

Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate), also known as a glycerol ester of fatty acids, is a compound with significant biological activity. This compound is formed from the esterification of glycerol with unsaturated fatty acids, specifically oleic acid and linoleic acid. Understanding its biological activity is crucial for its potential applications in pharmaceuticals, nutrition, and cosmetics.

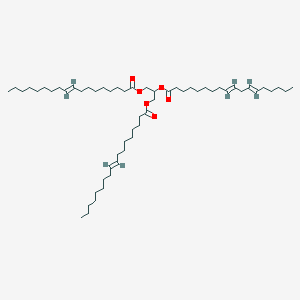

The chemical structure of Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) can be represented as follows:

- Molecular Formula : C₃₅H₆₄O₄

- Molecular Weight : 356.54 g/mol

- CAS Number : 111-03-5

Table 1: Physical Properties

| Property | Value | Unit |

|---|---|---|

| Melting Point | Not Available | °C |

| Boiling Point | 944.25 | K |

| Log P (octanol/water) | 4.920 | - |

| Solubility in Water | Low | - |

Antioxidant Properties

Glycerol esters, particularly those containing unsaturated fatty acids, have been studied for their antioxidant properties. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, studies have shown that the presence of double bonds in the fatty acid chains enhances the ability to donate electrons to free radicals, stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

Glycerol 1,3-di-(9Z-octadecenoate) has also demonstrated anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation . This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Cardiovascular Health : A study examining the effects of dietary glycerol esters on cardiovascular health found that supplementation with Glycerol 1,3-di-(9Z-octadecenoate) improved lipid profiles in hyperlipidemic rats. The compound reduced total cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol .

- Skin Health : Research has indicated that glycerol esters can enhance skin hydration and barrier function. In a clinical trial involving participants with dry skin conditions, application of formulations containing Glycerol 1,3-di-(9Z-octadecenoate) resulted in significant improvements in skin moisture levels and elasticity compared to control groups .

The biological activity of Glycerol 1,3-di-(9Z-octadecenoate) is largely attributed to its ability to modulate lipid metabolism and influence signaling pathways involved in inflammation and oxidative stress. The unsaturated fatty acids within its structure are known to participate in various metabolic pathways, including those related to eicosanoid synthesis, which plays a critical role in inflammatory responses.

| Mechanism | Description |

|---|---|

| Antioxidant Activity | Scavenging free radicals and reducing oxidative stress |

| Anti-inflammatory Activity | Inhibition of cytokine production and NF-κB activation |

| Lipid Metabolism Regulation | Modulation of lipid profiles and improvement in cardiovascular health |

Propriétés

IUPAC Name |

[2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h18,21,25-30,54H,4-17,19-20,22-24,31-53H2,1-3H3/b21-18+,28-25+,29-26+,30-27+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFOEWXGSAZLKS-UEXXDPPDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-19-4 | |

| Record name | Glycerol 1,3-di-(9Z-octadecenoate) 2-(9Z,12Z-octadecadienoate) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.